1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione - 62929-02-6

1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione

Catalog Number: EVT-334466
CAS Number: 62929-02-6
Molecular Formula: C35H28N2O7
Molecular Weight: 588.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Polyimide resins are a group of high-performance polymers renowned for their exceptional heat resistance and mechanical properties. These materials have found widespread use in various industries due to their stability at elevated temperatures, resistance to solvents, and excellent electrical insulation capabilities. Polyimides are synthesized through the polymerization of monomers containing imide groups, which contribute to their distinctive set of properties. The versatility of polyimides is further enhanced by the ability to modify their structure, allowing for the tailoring of physical properties to meet specific application requirements6.

Thermosetting Polyimide Resin

Compound Description: Thermosetting polyimide resins are a type of polyimide resin that undergoes irreversible chemical crosslinking when heated, forming a rigid, infusible network structure. This process enhances properties such as mechanical strength, dimensional stability, and heat resistance. [, , , , , , , , , , ]

Thermoplastic Polyimide Resin

Compound Description: Thermoplastic polyimide resins are a class of polyimide resins that soften and become moldable upon heating and solidify upon cooling, allowing for reversible transitions between solid and molten states. This characteristic enables their processing using conventional thermoplastic techniques like injection molding and extrusion. Thermoplastic polyimide resins retain the excellent thermal and mechanical properties associated with polyimides while offering processing advantages. [, , , , , , ]

Phenylethynyl-Terminated Polyimide Resin

Compound Description: Phenylethynyl-terminated polyimide resins are a type of polyimide resin modified with phenylethynyl groups at their molecular chain ends. These reactive end groups enable crosslinking at elevated temperatures, resulting in enhanced thermal stability and mechanical properties compared to their non-terminated counterparts. [, ]

Relevance: Phenylethynyl-terminated polyimide resins are a specific subclass of polyimide resin, modified to improve their crosslinking behavior during curing. The presence of phenylethynyl groups allows for a controlled crosslinking reaction, resulting in a denser network structure and superior performance at high temperatures, making them suitable for demanding applications like aerospace structures and high-performance composites. [, ]

Epoxy Resin

Compound Description: Epoxy resins are a class of thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical strength. They are often used in combination with polyimide resins to improve properties like adhesion to various substrates, toughness, and moisture resistance. [, , , ]

Relevance: While structurally distinct from polyimide resin, epoxy resins are often blended with polyimides to enhance specific properties. The combination leverages the beneficial properties of both resin types, creating synergistic effects in the resulting composite materials. [, , , ] For instance, epoxy resins can improve the adhesion of polyimide films to various substrates, enhance toughness, and reduce moisture absorption.

Polyimide Precursor Resin

Compound Description: Polyimide precursor resins, commonly known as poly(amic acid)s, are intermediate compounds in the synthesis of polyimide resins. They are typically soluble in polar solvents, facilitating solution processing. Upon heating, polyimide precursor resins undergo a cyclodehydration reaction, converting them into the final polyimide structure. [, , , ]

Relevance: Polyimide precursor resins are direct precursors to polyimide resin in the synthesis process. They offer advantages in processing due to their solubility, allowing for the preparation of thin films and coatings. [, , , ] The controlled conversion of the precursor to the final polyimide structure through thermal treatment allows for tailoring the properties of the resulting material.

Alkoxysilane-Modified Polyimide Resin

Compound Description: Alkoxysilane-modified polyimide resins are polyimide resins functionalized with alkoxysilane groups. These groups provide enhanced adhesion to inorganic materials like glass and metals due to their ability to form chemical bonds with these substrates. []

Relevance: Alkoxysilane modification is a strategy to improve the adhesion properties of polyimide resin, particularly to inorganic substrates. The alkoxysilane groups can chemically bond with the substrate, leading to a stronger interface and improved overall performance in applications where adhesion is critical. []

Water-Soluble Polyimide Resin

Compound Description: Water-soluble polyimide resins are a class of polyimides designed to be soluble in water, facilitating environmentally friendly processing techniques. This solubility is typically achieved by incorporating hydrophilic groups into the polyimide structure. []

Relevance: Water-soluble polyimide resins address the environmental concerns associated with traditional polyimide processing, which often involves toxic and environmentally harmful solvents. The ability to process these resins in water makes them attractive for applications requiring environmentally friendly manufacturing processes. []

Low-Melt Viscosity Polyimide Resin

Compound Description: Low-melt viscosity polyimide resins are specifically designed to exhibit low viscosity in their molten state, facilitating processing methods like resin transfer molding (RTM). These resins allow for better impregnation of reinforcing materials in composite manufacturing. []

Relevance: Low-melt viscosity polyimide resins overcome the processing challenges associated with the typically high viscosity of polyimide melts. This property is crucial for manufacturing high-performance composites using techniques like RTM, where the resin needs to flow and wet reinforcing fibers effectively. []

Mechanism of Action

The robustness of polyimide resins can be attributed to their unique molecular structure. The imide ring, a key component of the polymer chain, provides thermal stability and chemical resistance. The synthesis of polyimides involves the reaction of dianhydrides with diamines, resulting in the formation of polyamic acid, which is then cyclodehydrated to produce the polyimide. This process can be tailored to include various functional groups, leading to polyimides with specific characteristics such as non-linear optical properties, dielectric constants, and thermal stability. For instance, the incorporation of ortho-hydroxy diamine and subsequent thermal rearrangement can lead to the formation of benzoxazole units within the polymer chain, enhancing the material's dielectric properties and thermal stability2.

Applications in Aerospace and Defense

In the aerospace and defense sectors, polyimides are invaluable due to their ability to withstand extreme temperatures and oxidative environments. They serve as matrix resins in carbon-fiber composites, contributing to the high strength and thermal resistance required for aerospace applications. The development of new classes of polyimide resins has shown promise in further improving the elevated temperature properties of laminates used in these industries78.

Applications in Electronics and Microelectronics

Polyimide resins play a critical role in the electronics industry, particularly in semiconductor devices. They are used as interlayer insulators, alpha-ray shielding, and buffer coating films in various semiconductor applications. The development of polyimides with low dielectric constants and superior thermal stabilities is crucial for the advancement of ultralarge scale integration (ULSI) technologies and radar-wave-transparent composite materials25.

Applications in Various Fields

The integration of functional nanofillers with polyimide resins leads to the creation of nanocomposites with finely tuned characteristics. These composites expand the application range of polyimides to include microelectronic devices, separation membranes, catalysis, and sensors. Additionally, polyimide coatings are employed in high-tech industries to develop structures with high temperature resistance and flame retardancy34.

Properties

CAS Number

62929-02-6

Product Name

1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione

IUPAC Name

1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione

Molecular Formula

C35H28N2O7

Molecular Weight

588.6 g/mol

InChI

InChI=1S/C18H22N2.C17H6O7/c1-17(2)11-18(3,12-4-6-13(19)7-5-12)15-9-8-14(20)10-16(15)17;18-13(7-1-3-9-11(5-7)16(21)23-14(9)19)8-2-4-10-12(6-8)17(22)24-15(10)20/h4-10H,11,19-20H2,1-3H3;1-6H

InChI Key

CDTDIQLZIBORMV-UHFFFAOYSA-N

SMILES

CC1(CC(C2=C1C=C(C=C2)N)(C)C3=CC=C(C=C3)N)C.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O

Synonyms

-2,3-dihydro-1,3,3(or1,1,3)-trimethyl-1h-inden-5-amine;3-isobenzofurandione,5,5’-carbonylbis-polymerwith1(or3)-(4-aminophenyl);POLYIMIDE RESIN;Polyimideresins;Polyimides;1,3-Isobenzofurandione, 5,5-carbonylbis-, polymer with 1(or 3)-(4-aminophenyl)-2

Canonical SMILES

CC1(CC(C2=C1C=C(C=C2)N)(C)C3=CC=C(C=C3)N)C.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O

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